2-(4,5-二氯-2-硝基苯基)乙酸

描述

Synthesis Analysis

The synthesis of nitrophenylacetic acid derivatives, including 2-(4,5-Dichloro-2-nitrophenyl)acetic acid, involves several key steps that ensure the introduction of nitro and chloro groups into the phenylacetic acid backbone. Schultz et al. (1976) explored a series of (2-nitro-1-alkenyl)aryloxy acetic acids, highlighting methods that might be relevant for synthesizing similar compounds (Schultz et al., 1976). Additionally, Kolyamshin et al. (2021) demonstrated the synthesis of new nitrophenyl-dioxan derivatives, providing insights into potential synthetic pathways for related compounds (Kolyamshin et al., 2021).

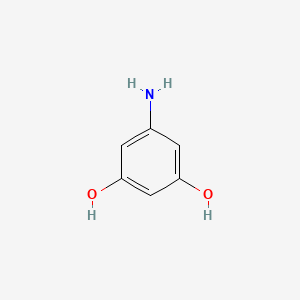

Molecular Structure Analysis

The molecular structure of nitrophenylacetic acid derivatives, including our compound of interest, is characterized by the presence of nitro and chloro substituents on the phenyl ring, which significantly influence the compound's reactivity and interactions. Xiao-qiang He (2013) discussed the aggregation and structure of a related nitrophenoxyacetic acid derivative, which could shed light on the structural aspects of 2-(4,5-Dichloro-2-nitrophenyl)acetic acid (Xiao-qiang He, 2013).

Chemical Reactions and Properties

Chemical reactions involving 2-(4,5-Dichloro-2-nitrophenyl)acetic acid derivatives can be complex due to the reactive nitro and chloro groups. Daragics and Fügedi (2010) explored the utility of a related nitrophenylacetyl group for protecting hydroxyl functions, indicating the compound's potential in synthetic chemistry (Daragics & Fügedi, 2010).

Physical Properties Analysis

The physical properties of 2-(4,5-Dichloro-2-nitrophenyl)acetic acid, such as solubility, melting point, and stability, are crucial for its handling and application in various chemical processes. While specific studies on this compound's physical properties were not identified, research on similar compounds provides a basis for understanding these aspects.

Chemical Properties Analysis

The chemical properties of 2-(4,5-Dichloro-2-nitrophenyl)acetic acid, including acidity, reactivity towards nucleophiles, and electrophiles, are defined by its functional groups. The work by Srinivasan et al. (2016) on alkaline-earth metal salts of a related nitrophenylacetic acid offers insights into the acid's reactivity and potential to form salts and complexes (Srinivasan et al., 2016).

科学研究应用

-

Herbicides based on 2,4-D

- Field : Environmental Science and Pollution Research .

- Application : 2,4-Dichlorophenoxyacetic acid (2,4-D) is a synthetic plant hormone auxin employed in many crops including rice, wheat, sorghum, sugar cane, and corn to control wide leaf weeds .

- Method : These compounds can be used at post-emergence (leave) or pre-emergence stage of crops (on soil) .

- Results : The indiscriminate use of pesticides can produce numerous damages to the environment .

-

Indole Derivatives

-

Cellular Toxin INT

- Field : Microbiology .

- Application : The cellular toxin INT (2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazolium chloride) is used in microbiology to measure cellular metabolic activity .

- Method : The method involves incubating V. harveyi batch cultures amended with INT .

- Results : A steady increase in the formazan production rate was observed, achieving the maximum at 1.3 h of incubation .

-

Synthesis of 4-chloro-5-(2,3-dichlorophenoxy)-2-nitrophenyl acetamide

- Field : Organic Chemistry .

- Application : This compound could be synthesized as an intermediate in the production of other chemicals .

- Method : The synthesis involves condensing N-(4,5-dichloro-2-nitrophenyl)acetamide with 2,3-dichlorophenol .

- Results : The result of this reaction is 4-chloro-5-(2,3-dichlorophenoxy)-2-nitrophenyl acetamide .

-

Preparation of 2-(4-chloro-2-nitrophenyl)acetic acid

- Field : Organic Chemistry .

- Application : This compound is used as a reagent in organic synthesis .

- Method : The method involves adjusting the pH of the filtrate to 8-9 with 2 N sodium hydroxide and heating at 35-40 °C while adding a 3-6% aqueous hydrogen peroxide solution .

- Results : The result of this reaction is 2-(4-chloro-2-nitrophenyl)acetic acid .

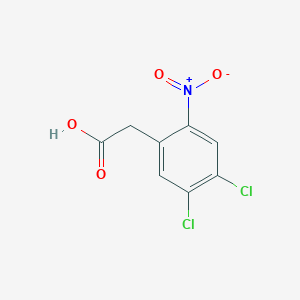

- Synthesis of 2-(4,5-Dichloro-2-nitrophenyl)acetic acid

- Field : Organic Chemistry .

- Application : This compound is used as a reagent in organic synthesis .

- Method : The method involves adjusting the pH of the filtrate to 8-9 with 2 N sodium hydroxide and is heated at 35-40 °C. while adding a 3-6% aqueous hydrogen peroxide solution until samples no longer turn dark on treatment with 2N sodium hydroxide .

- Results : The result of this reaction is 2-(4,5-Dichloro-2-nitrophenyl)acetic acid .

安全和危害

未来方向

属性

IUPAC Name |

2-(4,5-dichloro-2-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NO4/c9-5-1-4(2-8(12)13)7(11(14)15)3-6(5)10/h1,3H,2H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIBVBDGBJQMRNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50958825 | |

| Record name | (4,5-Dichloro-2-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50958825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4,5-Dichloro-2-nitrophenyl)acetic acid | |

CAS RN |

37777-90-5 | |

| Record name | 37777-90-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54852 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4,5-Dichloro-2-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50958825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![10H-Benzo[b][1,8]naphthyridin-5-one](/img/structure/B1267681.png)